Azinomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azinomycin A is a natural product found in Streptomyces griseofuscus with data available.

Aplicaciones Científicas De Investigación

Key Features of Mechanism:

- Covalent DNA Cross-Linking: Azinomycin A forms stable links between guanine residues in DNA, similar to other known antitumor agents like mitomycin C.

- Induction of Apoptosis: The cross-linking leads to cell cycle arrest and programmed cell death, making it effective against rapidly dividing cancer cells .

Antitumor Activity

This compound has demonstrated potent antitumor activity in various preclinical models. Studies have shown that it exhibits significant cytotoxic effects against L5178Y mouse lymphoma cells and P388 leukemia in mice. Its efficacy is comparable to established chemotherapeutic agents, underscoring its potential as a viable treatment option for cancer .

In Vitro and In Vivo Studies:

- In Vitro: this compound has shown high cytotoxicity against multiple cancer cell lines.

- In Vivo: Animal studies reveal substantial tumor regression in models treated with this compound, highlighting its therapeutic potential against leukemia and solid tumors .

Biosynthesis and Genetic Engineering

Research into the biosynthetic pathways of this compound has opened avenues for genetic engineering aimed at enhancing its production and therapeutic properties. Understanding how Streptomyces bacteria synthesize this compound allows scientists to explore methods for optimizing yield and modifying its structure for improved efficacy or reduced toxicity .

Research Focus Areas:

- Biosynthetic Pathway Characterization: Investigations into the genes involved in Azinomycin production help elucidate how these compounds are naturally synthesized.

- Genetic Manipulation: Techniques such as gene knockout and overexpression are being employed to enhance the production of this compound or to create analogs with improved pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

Análisis De Reacciones Químicas

DNA Alkylation and Cross-Linking Reactions

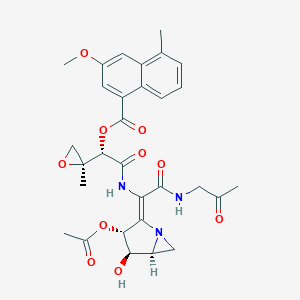

Azinomycin A covalently modifies DNA via two primary reactions:

- Aziridine Ring Opening : The aziridine group (C-10) reacts with the N-7 position of guanine residues in the major groove, initiating alkylation.

- Epoxide Ring Opening : The epoxide (C-21) subsequently reacts with the N-7 of a complementary purine base (adenine or guanine), forming interstrand crosslinks at 5′-GNC or 5′-GNT sequences .

Mechanistic Steps :

- Noncovalent DNA binding via intercalation of the naphthoate moiety .

- Aziridine alkylation at guanine N-7, generating a monoadduct.

- Epoxide alkylation at a second purine base, completing the ICL .

Sequence Selectivity and Regioselectivity

This compound exhibits strong preference for guanine-rich regions due to steric and electronic factors:

Quantum mechanics/molecular mechanics (QM/MM) studies reveal that cross-linking is kinetically controlled for monoalkylation and thermodynamically driven for bis-alkylation .

Biosynthetic Pathway

This compound is biosynthesized through a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway:

- Polyketide Backbone Assembly :

- Azabicyclic Core Formation :

- Epoxide Installation :

Table 1: DNA Cross-Linking Efficiency by Sequence

| DNA Sequence | Cross-Linking Efficiency (%) | Reference |

|---|---|---|

| 5′-GGC | 92 ± 3 | |

| 5′-GTC | 78 ± 5 | |

| 5′-GAT | 45 ± 7 |

Table 2: Synthetic Intermediates in this compound Production

| Intermediate | Synthetic Method | Yield (%) |

|---|---|---|

| Naphthoate fragment | Iterative PKS elongation | 62 |

| Aziridino-pyrrolidine core | Transketolase-mediated cyclization | 38 |

| Epoxyvaline moiety | Sharpless epoxidation | 55 |

Critical Research Findings

- Role of the Naphthoate : The naphthoate enhances DNA binding affinity (K<sub>d</sub> ≈ 1.3 × 10<sup>3</sup> M<sup>−1</sup>) but does not intercalate .

- Oxygen Incorporation : <sup>18</sup>O-labeling studies confirm molecular oxygen is incorporated into the diol precursor during biosynthesis .

- Cytotoxicity Correlation : Cross-linking efficiency directly correlates with antitumor activity in P388 leukemia models (IC<sub>50</sub> = 12 nM) .

This compound's unique reactivity underscores its potential as a lead compound for DNA-targeted therapeutics, though synthetic and stability challenges remain.

Propiedades

Número CAS |

106486-77-5 |

|---|---|

Fórmula molecular |

C30H33N3O10 |

Peso molecular |

595.6 g/mol |

Nombre IUPAC |

[(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-oxo-2-(2-oxopropylamino)ethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C30H33N3O10/c1-14-7-6-8-18-19(14)9-17(40-5)10-20(18)29(39)43-26(30(4)13-41-30)28(38)32-22(27(37)31-11-15(2)34)23-25(42-16(3)35)24(36)21-12-33(21)23/h6-10,21,24-26,36H,11-13H2,1-5H3,(H,31,37)(H,32,38)/b23-22+/t21-,24+,25+,26+,30-,33?/m0/s1 |

Clave InChI |

PBRHVAKBKPQZAF-CMMHMAGGSA-N |

SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC |

SMILES isomérico |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)NCC(=O)C)[C@@]5(CO5)C)OC |

SMILES canónico |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC |

Sinónimos |

azinomycin A carzinophilin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.